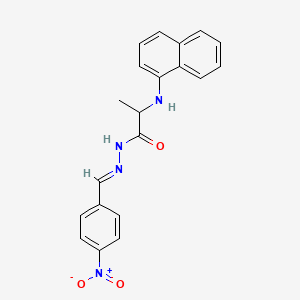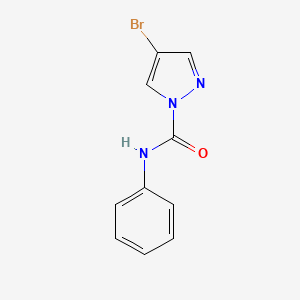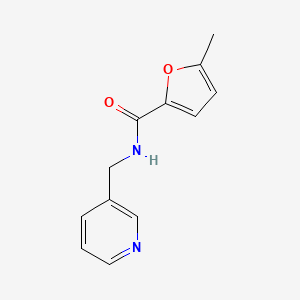
2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide, also known as NAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. NAP is a hydrazide derivative that has been synthesized and studied for its ability to inhibit cancer cell growth and proliferation. In
Mécanisme D'action
The mechanism of action for 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in cell survival, inflammation, and immune response. 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide inhibits the activation of NF-κB, leading to the downregulation of genes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide has been shown to have antioxidant activity and can inhibit the formation of reactive oxygen species. 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis. 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide has also been shown to have low toxicity in animal models, making it a promising candidate for further research. However, one limitation of using 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide research. One direction is to further explore its potential as a therapeutic agent for cancer treatment. This could involve studying its efficacy in combination with other anti-cancer drugs or exploring its potential use in different types of cancer. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to understand the mechanism of action of 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide and its effects on different signaling pathways.
Méthodes De Synthèse
The synthesis method for 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide involves the condensation reaction between 2-(1-naphthylamino)propanohydrazide and 4-nitrobenzaldehyde. The reaction is carried out in a solvent such as ethanol and requires the addition of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain a pure sample of 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide.
Applications De Recherche Scientifique
2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide has been extensively studied for its potential therapeutic applications in cancer treatment. Research has shown that 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide can inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide has also been studied for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines.
Propriétés
IUPAC Name |
2-(naphthalen-1-ylamino)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-14(22-19-8-4-6-16-5-2-3-7-18(16)19)20(25)23-21-13-15-9-11-17(12-10-15)24(26)27/h2-14,22H,1H3,(H,23,25)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMFHPKYBHCUFP-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(C=C1)[N+](=O)[O-])NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-])NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Naphthalen-1-YL)amino]-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5850560.png)
![3-[(4-ethoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5850568.png)


![N-[3-(benzoylamino)-4-methylphenyl]-2-furamide](/img/structure/B5850590.png)
![2-[(4-methoxy-2-nitrophenyl)thio]-N-phenylacetamide](/img/structure/B5850591.png)
![1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5850599.png)
![3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone](/img/structure/B5850606.png)

![N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B5850620.png)

![1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine](/img/structure/B5850640.png)
![ethyl 5-({[(2-chlorophenyl)amino]carbonyl}amino)-2,6-dimethylnicotinate](/img/structure/B5850642.png)
